molecular formula C5H12ClNO B3105184 (1R,3R)-3-aminocyclopentanol hydrochloride CAS No. 1523541-74-3

(1R,3R)-3-aminocyclopentanol hydrochloride

Cat. No. B3105184
CAS RN: 1523541-74-3
M. Wt: 137.61
InChI Key: SGKRJNWIEGYWGE-TYSVMGFPSA-N
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Description

“(1R,3R)-3-aminocyclopentanol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO . It has a molecular weight of 137.61 . This compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “(1R,3R)-3-aminocyclopentanol hydrochloride” is 1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 . The InChI key is SGKRJNWIEGYWGE-TYSVMGFPSA-N .


Physical And Chemical Properties Analysis

“(1R,3R)-3-aminocyclopentanol hydrochloride” is a solid at room temperature . Unfortunately, the boiling point and melting point are not specified .

Scientific Research Applications

Metabotropic Glutamate Receptor Agonists

Research has shown that isomers similar to (1R,3R)-3-aminocyclopentanol hydrochloride, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), act as selective agonists at metabotropic excitatory amino acid receptors. These compounds have been studied for their ability to stimulate [3H]phosphoinositide hydrolysis in brain slices, indicating their potential in modulating synaptic transmission and neuronal plasticity (Schoepp et al., 1991).

Inhibitors of Enzymatic Synthesis

Compounds structurally related to (1R,3R)-3-aminocyclopentanol hydrochloride have been investigated as inhibitors of enzymatic processes, such as the synthesis of S-adenosyl-L-methionine. This inhibition is highly dependent on the specific stereochemistry of the compound, indicating the importance of molecular configuration in biological activity (Coulter et al., 1974).

Neuroprotective Effects

Research has also explored the neuroprotective effects of related compounds in models of brain injury. For example, (1S,3R)-ACPD has been shown to protect synaptic transmission from hypoxia in hippocampal slices, suggesting that certain aminocyclopentane derivatives could have therapeutic potential in conditions involving hypoxic brain injury (Opitz & Reymann, 1993).

Anticonvulsant and Neuropharmacological Effects

Further studies have investigated the anticonvulsant actions of metabotropic glutamate receptor agonists in animal models. For instance, compounds like 1S,3R-ACPD have shown efficacy in suppressing seizures in kindled amygdala of rats, indicating potential applications in the treatment of epilepsy and other seizure disorders (Suzuki et al., 1996).

Safety and Hazards

The safety information for “(1R,3R)-3-aminocyclopentanol hydrochloride” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R,3R)-3-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRJNWIEGYWGE-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-aminocyclopentanol hydrochloride

CAS RN

124555-33-5
Record name rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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